molecular formula C15H14FNO B287554 N-(4-fluorophenyl)-3,5-dimethylbenzamide

N-(4-fluorophenyl)-3,5-dimethylbenzamide

Cat. No.: B287554
M. Wt: 243.28 g/mol
InChI Key: RWZOSRLCXDKQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group linked to a 4-fluorophenylamine moiety. The fluorine atom at the para position of the phenyl ring and the methyl groups at the 3,5-positions of the benzamide core are critical for modulating electronic and steric properties, influencing target binding and pharmacokinetics.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18)

InChI Key

RWZOSRLCXDKQRL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the benzamide scaffold or functional similarities, as derived from the evidence:

LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

  • Structure : Shares the 3,5-dimethylbenzamide core but incorporates a hydroxamate-terminated alkyl chain.
  • Activity: Potent inhibitor of HDAC4/5 (class IIa HDACs) with equipotent efficacy to pan-HDAC inhibitors like SAHA. Demonstrates selective inhibition, reducing hypoxia-induced cisplatin resistance in non-small cell lung carcinoma cells at 0.2–1 μM concentrations .
  • Key Differentiator : The hydroxamate group enhances metal-binding capacity (critical for HDAC inhibition), unlike the target compound’s simple amide linkage.

DM-PIT-1 (N-(2-Hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide)

  • Structure : Features a 3,5-dimethylbenzamide core modified with a thiourea-linked nitrophenyl group.
  • Pharmacokinetics : High recovery (70–80%) in plasma and tumor tissues via HPLC quantification; linear detection range of 0.25–20 μg/mL/g .
  • Key Differentiator: The thiourea and nitrophenyl groups enhance solubility and target specificity for phosphoinositide signaling, unlike the fluorophenyl group in the target compound.

Halogen-Substituted Maleimides (e.g., N-(4-Fluorophenyl)maleimide)

  • Structure : Maleimide core with para-fluorophenyl substitution (distinct from benzamide derivatives).
  • Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 5.18 μM. Fluorine’s small size shows negligible impact on potency compared to bulkier halogens (e.g., iodine, IC₅₀ = 4.34 μM) .
  • Key Insight : Fluorine’s electron-withdrawing effect may enhance binding affinity in certain contexts, but steric effects dominate in benzamide-based systems.

Peptoid-Based HDAC Inhibitors (e.g., Compounds 1j–2f)

  • Structure: Benzamide derivatives with peptoid side chains (e.g., biphenyl or aminoalkyl groups).
  • Activity: Class I HDAC inhibitors with IC₅₀ values in the nanomolar range. For example, compound 2f (N-{4-[(2-Amino-5-fluorophenyl)carbamoyl]benzyl}-3,5-dimethylbenzamide derivative) showed enhanced selectivity due to fluorophenyl and dimethyl substitutions .
  • Key Differentiator : Flexible peptoid chains improve membrane permeability and target engagement compared to rigid alkyl or aryl groups.

Structural and Functional Analysis

Substituent Effects on Activity

Compound Key Substituents Biological Target Potency/Selectivity
N-(4-Fluorophenyl)-3,5-dimethylbenzamide 3,5-dimethyl, 4-fluorophenyl Inferred HDACs or kinases Unknown; structural analogs suggest moderate activity
LMK235 Hydroxamate-alkyl chain HDAC4/5 IC₅₀ ~0.2–1 μM
DM-PIT-1 Thiourea-nitrophenyl Phosphoinositide signaling EC₅₀ ~1–5 μM (estimated)
N-(4-Fluorophenyl)maleimide Maleimide core MGL IC₅₀ = 5.18 μM

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative degradation, as seen in DM-PIT-1’s prolonged plasma half-life .
  • Selectivity : Bulky substituents (e.g., hydroxamate in LMK235) improve HDAC isoform selectivity, whereas simpler amides (e.g., target compound) may exhibit broader off-target effects.

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